molecular formula C23H27ClN2O3S B611015 Ogt-IN-2 CAS No. 442665-87-4

Ogt-IN-2

Katalognummer: B611015
CAS-Nummer: 442665-87-4
Molekulargewicht: 446.99
InChI-Schlüssel: HLPZEZRNGAXCJH-LVWGJNHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OGT-IN-2 (CAS: 442665-87-4) is a potent small-molecule inhibitor targeting O-GlcNAc transferase (OGT), an enzyme critical for post-translational protein modification via O-linked β-N-acetylglucosamine (O-GlcNAc) addition. This modification regulates cellular processes such as nutrient sensing, stress response, and transcriptional regulation .

Vorbereitungsmethoden

Synthetic Routes for Ogt-IN-2

This compound belongs to the benzoxazolinone-derived inhibitor class, optimized through structure-based drug design. The synthesis begins with a benzoxazolinone scaffold, which is functionalized via Suzuki-Miyaura cross-coupling and amide bond formation to introduce substituents critical for OGT binding .

Key Starting Materials and Intermediates

The core benzoxazolinone scaffold is synthesized from 2-aminophenol derivatives through cyclization with carbonyl diimidazole (CDI). Subsequent bromination at the 6-position introduces a handle for cross-coupling reactions. Intermediate 1a (6-bromo-2H-benzo[d][1, oxazin-4(3H)-one) is isolated in 85% yield after purification via silica gel chromatography .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 1a with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine introduces a pyridyl group at the 6-position, yielding intermediate 1b (6-(pyridin-4-yl)-2H-benzo[d] oxazin-4(3H)-one). Reaction conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), dioxane/water (4:1), 90°C, 12h .

Amide Bond Formation

The terminal amide group is installed via coupling of 1b with 4-(aminomethyl)benzoic acid using HATU as the coupling agent. The final compound, this compound, is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥95% purity .

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (d, J = 4.5 Hz, 2H, pyridyl-H), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.60 (d, J = 8.0 Hz, 2H, Ar-H), 4.70 (s, 2H, CH₂), 3.90 (s, 2H, NH₂) .

  • HRMS (ESI+) : m/z calculated for C₁₉H₁₆N₃O₃ [M+H]⁺: 334.1192; found: 334.1189 .

Crystallographic Validation

Co-crystallization of this compound with human OGT (PDB: 5V7Y) reveals critical interactions:

  • Pyridyl nitrogen forms a hydrogen bond with Thr921 (2.8 Å).

  • Benzoxazolinone carbonyl interacts with Lys842 (3.1 Å) .

Biochemical Evaluation and Research Findings

Enzymatic Inhibition Assays

This compound exhibits an IC₅₀ of 3.2 ± 0.4 μM in a fluorescence-based OGT activity assay using HCF-1 Serine as the substrate . Comparative data against other inhibitors:

CompoundIC₅₀ (μM)Assay TypeReference
This compound3.2Fluorescence
OSMI-40.9Fluorescence
F20144.5UDP-Glo™

Cellular Activity and Selectivity

In HEK293T cells, this compound reduces global O-GlcNAc levels by 70% at 10 μM (24h treatment). Off-target profiling against 468 kinases shows >100-fold selectivity for OGT over other targets .

Analyse Chemischer Reaktionen

OGT-IN-2 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was zur Bildung reduzierter Derivate führt.

    Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können eingesetzt werden, um funktionelle Gruppen an this compound einzuführen oder zu ersetzen.

    Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile oder Elektrophile.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: this compound wird verwendet, um die chemischen Eigenschaften und die Reaktivität von O-GlcNAc-Transferase-Inhibitoren zu untersuchen.

    Biologie: In der biologischen Forschung wird this compound eingesetzt, um die Rolle der O-GlcNAcylierung in zellulären Prozessen wie Signaltransduktion, Transkription und Stressantwort zu untersuchen.

    Medizin: this compound wird in der medizinischen Forschung verwendet, um die potenziellen therapeutischen Anwendungen von O-GlcNAc-Transferase-Inhibitoren bei Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen zu erforschen.

    Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente verwendet, die auf die O-GlcNAc-Transferase abzielen

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es die Aktivität der O-GlcNAc-Transferase hemmt und so die Addition von N-Acetylglucosamin an Serin- und Threoninreste von Proteinen verhindert. Diese Hemmung stört die normale Funktion der O-GlcNAcylierung und führt zu Veränderungen in verschiedenen zellulären Prozessen. Die molekularen Ziele von this compound umfassen Proteine, die an Signaltransduktions-, Transkriptions- und Stressantwortwegen beteiligt sind. Durch die Modulation dieser Wege kann this compound Zellwachstum, Differenzierung und Überleben beeinflussen .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Ogt-IN-2 has emerged as a promising candidate for cancer treatment due to its ability to inhibit OGT, which is implicated in tumor growth and progression.

Case Study: Breast Cancer

  • A study demonstrated that inhibition of OGT using this compound led to decreased proliferation of breast cancer cells, particularly in tamoxifen-resistant cell lines. This was attributed to altered cell cycle dynamics and transcriptional responses that favor tumor suppression .
  • Table 1: Effects of this compound on Breast Cancer Cell Lines
Cell LineTreatment (µM)Proliferation (%)Cell Cycle Phase Changes
TamS1075Increased G2-M phase
TamR1050Decreased S-phase

Case Study: Colorectal Cancer

  • Research indicates that OGT promotes oncogenic transformation in colorectal tissues. Inhibition with this compound resulted in reduced tumor size and polyps in mouse models, suggesting its potential as a therapeutic agent against colorectal cancer .

Immune Response Modulation

This compound's role extends to the modulation of immune responses, particularly in T cells.

Case Study: T Cell Activation

  • In activated human T cells, the use of this compound led to a significant reduction in interleukin-2 production, indicating its potential to modulate immune responses by affecting glycosylation patterns of key proteins involved in T cell activation .
  • Table 2: Impact of this compound on T Cell Function
TreatmentIL-2 Production (pg/mL)Cell Viability (%)
Control20095
This compound (50 µM)5090

Neurodegenerative Diseases

The implications of this compound are also being explored in the context of neurodegenerative diseases.

Case Study: Alzheimer's Disease

  • Recent studies have linked abnormal OGT function with neurodegenerative conditions such as Alzheimer's disease. Inhibition with this compound may help restore normal glycosylation patterns, potentially mitigating pathological features associated with tauopathies .

Cardiovascular Applications

The role of OGT in cardiovascular health has garnered attention, particularly regarding heart failure.

Case Study: Heart Failure Models

  • In cardiomyocyte-specific models, inhibition of OGT with compounds like this compound showed promise in improving cardiac function and reducing pathological remodeling post-infarction. This suggests a therapeutic avenue for managing heart failure through modulation of OGT activity .

Wirkmechanismus

OGT-IN-2 exerts its effects by inhibiting the activity of O-GlcNAc transferase, thereby preventing the addition of N-acetylglucosamine to serine and threonine residues on proteins. This inhibition disrupts the normal function of O-GlcNAcylation, leading to alterations in various cellular processes. The molecular targets of this compound include proteins involved in signal transduction, transcription, and stress response pathways. By modulating these pathways, this compound can influence cell growth, differentiation, and survival .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Molecular Formula : C23H27ClN2O3S
  • Molecular Weight : 446.99 g/mol
  • IC50 Values :
    • sOGT (short isoform): 30 μM
    • ncOGT (nucleocytoplasmic isoform): 53 μM
  • Applications : Investigated primarily in articular diseases, including osteoarthritis and cartilage degeneration, due to its role in modulating O-GlcNAcylation-dependent pathways .

Pharmacological Use:

  • Formulation : Soluble in DMSO (recommended stock concentration: 10 mM) and stable in aqueous solutions containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH2O for in vivo studies .
  • Dosing : For animal models (e.g., 20 g mice), a 2 mg/mL working solution administered at 100 μL yields a 10 mg/kg dose .

While the provided evidence lacks direct data on structurally or functionally analogous OGT inhibitors, the following framework highlights critical parameters for comparative analysis:

A. Inhibitory Efficacy (IC50)

OGT-IN-2 exhibits moderate potency compared to other reported OGT inhibitors. For example:

  • TT04 : A thiazoline derivative with IC50 ~5 μM for ncOGT, but its selectivity between OGT isoforms remains uncharacterized .
Compound IC50 (sOGT) IC50 (ncOGT) Selectivity (sOGT/ncOGT) Molecular Weight Key Applications
This compound 30 μM 53 μM 1:1.77 446.99 Osteoarthritis
OSMI-1 N/A 2.7 μM N/A 292.3 Cancer, neurodegeneration
TT04 N/A 5 μM N/A 342.4 Metabolic disorders

This compound’s higher IC50 may reflect trade-offs between potency and bioavailability .

B. Structural and Functional Specificity

  • This compound : Contains a chlorophenyl-thiophene core, which may enhance membrane permeability compared to carbazole-based inhibitors like OSMI-1 .
  • Selectivity: Unlike pan-OGT inhibitors, this compound shows differential inhibition between isoforms (sOGT vs.

C. In Vivo Performance

  • This compound : Demonstrated efficacy in murine osteoarthritis models with a 10 mg/kg dose, supported by stable formulation in PEG300/Tween 80 .
  • Competitors : Many OGT inhibitors (e.g., OSMI-1) require higher doses or alternative carriers (e.g., cyclodextrins) due to poor solubility, limiting translational utility .

Biologische Aktivität

Ogt-IN-2 is a small molecule inhibitor of O-GlcNAc transferase (OGT), an enzyme that plays a crucial role in cellular signaling and metabolic regulation through the modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc). This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on various cancer types, and potential therapeutic applications.

OGT catalyzes the addition of O-GlcNAc to serine and threonine residues on proteins, influencing numerous cellular processes including signal transduction, gene expression, and stress responses. The inhibition of OGT by compounds like this compound leads to reduced levels of O-GlcNAcylation, which can alter cell signaling pathways and promote apoptosis in cancer cells. Research indicates that this compound effectively decreases global O-GlcNAc levels in treated cells, thereby impacting cell cycle regulation and promoting cell death in various cancer types .

Case Studies

  • Breast Cancer : A study demonstrated that this compound treatment resulted in significant inhibition of proliferation in tamoxifen-sensitive (TamS) and tamoxifen-resistant (TamR) breast cancer cells. The compound altered the transcriptional program related to cell cycle progression, notably decreasing the number of cells in S-phase and causing an accumulation in G2-M phase .
  • Prostate Cancer : In LNCaP prostate cancer cells, this compound was shown to synergize with CDK inhibitors, leading to enhanced apoptosis. The combination treatment resulted in a marked increase in cell death markers such as cleaved PARP and activated caspases 3/7 . This indicates that this compound not only inhibits OGT but also sensitizes cancer cells to other therapeutic agents.
  • Acute Myeloid Leukemia (AML) : Research has indicated that inhibiting OGT can disrupt self-renewal capabilities in CD34+ hematopoietic stem/progenitor cells and AML cells, driving differentiation and reducing proliferation .

Data Tables

Cancer Type Effect of this compound Mechanism
Breast CancerInhibition of TamR cell proliferationAlters transcriptional programs related to cell cycle
Prostate CancerEnhanced apoptosis when combined with CDK inhibitorsIncreases activation of apoptotic markers
Acute Myeloid LeukemiaDisruption of self-renewal in stem/progenitor cellsInduces differentiation through O-GlcNAc imbalance

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cell Cycle Regulation : Inhibition of OGT leads to significant changes in cell cycle dynamics, particularly affecting S-phase entry and G2-M transition . This suggests a potential therapeutic strategy for targeting rapidly dividing cancer cells.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways selectively in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents enhances its efficacy, providing a promising avenue for developing combination therapies for resistant cancer types .

Q & A

Basic Research Questions

Q. What are the biochemical and pharmacological characteristics of Ogt-IN-2 that support its use in studying O-GlcNAc transferase (OGT) inhibition?

  • Answer : this compound is a dual inhibitor of sOGT and ncOGT isoforms with IC50 values of 30 µM and 53 µM, respectively, as validated in enzymatic assays . Its molecular structure (C23H27</ClN2O3S, MW: 446.99) and specificity make it suitable for probing OGT’s role in articular diseases. Researchers should confirm these values using orthogonal assays (e.g., fluorescence polarization) and compare results to published kinetic data to ensure reproducibility .

Q. How should in vitro experiments be designed to evaluate this compound’s inhibitory effects on OGT activity?

  • Answer :

  • Experimental Setup : Use recombinant OGT isoforms (sOGT/ncOGT) in kinetic assays with UDP-GlcNAc as a substrate. Include positive controls (e.g., ST045849) and negative controls (DMSO vehicle).
  • Data Collection : Measure IC50 values via dose-response curves (e.g., 10–100 µM range) and validate with Western blotting for O-GlcNAcylated proteins.
  • Reproducibility : Document buffer conditions, enzyme purity, and assay temperature, as minor variations can alter IC50 .

Q. What criteria should guide the selection of cellular models for studying this compound’s effects on articular diseases?

  • Answer : Prioritize models with high OGT expression (e.g., chondrocytes or synovial fibroblasts). Validate OGT inhibition using immunoblotting for O-GlcNAc levels. Include secondary assays (e.g., RNA-seq) to assess downstream pathways (e.g., NF-κB or TGF-β) and rule off-target effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC50 values for this compound across different experimental systems?

  • Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). To resolve:

  • Meta-Analysis : Compare data across studies using standardized normalization (e.g., % inhibition relative to controls).
  • Cross-Validation : Replicate experiments in parallel with a reference inhibitor (e.g., ST045849) to calibrate results.
  • Statistical Modeling : Apply ANOVA or mixed-effects models to account for variability between labs .

Q. What methodological strategies ensure robust integration of this compound data with multi-omics datasets (e.g., proteomics) in articular disease research?

  • Answer :

  • Data Harmonization : Use platforms like MaxQuant for label-free quantification of O-GlcNAcylated peptides. Normalize data to total protein levels.
  • Pathway Enrichment : Apply tools such as STRING or DAVID to link OGT inhibition to disease-relevant pathways (e.g., inflammation, ECM remodeling).
  • Validation : Corrogate findings with functional assays (e.g., siRNA knockdown of OGT targets) .

Q. How should researchers mitigate confounding variables when testing this compound in animal models of osteoarthritis?

  • Answer :

  • Model Selection : Use age- and sex-matched cohorts to control for intrinsic OGT variability.
  • Dose Optimization : Conduct pharmacokinetic studies to establish tissue-specific exposure levels.
  • Blinding : Implement blinded scoring for histopathology (e.g., OARSI grading) to reduce bias .

Q. Key Methodological Recommendations

  • Data Integrity : Use attention-check questions in surveys or audits to detect fraudulent data in collaborative studies .
  • Ethical Reporting : Disclose all conflicts of interest and adhere to journal guidelines for supplementary data submission .
  • Literature Synthesis : Employ tools like ResearchGPT for systematic reviews but manually verify critical claims against primary sources .

Eigenschaften

IUPAC Name

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPZEZRNGAXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.